Benzoic acid;3-methylpent-1-yn-1-ol
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Overview
Description
Benzoic acid;3-methylpent-1-yn-1-ol is an organic compound that combines the structural features of benzoic acid and 3-methylpent-1-yn-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 3-methylpent-1-yn-1-ol is an alkyne with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-methylpent-1-yn-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with 3-methylpent-1-yn-1-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-methylpent-1-yn-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in 3-methylpent-1-yn-1-ol can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carboxyl group in benzoic acid can be reduced to form a primary alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives of benzoic acid.
Scientific Research Applications
Benzoic acid;3-methylpent-1-yn-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid;3-methylpent-1-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group in 3-methylpent-1-yn-1-ol can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring in benzoic acid can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Benzoic acid;3-methylpent-1-yn-1-ol can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
3-methylpent-1-yn-1-ol: An alkyne with a hydroxyl group, used in organic synthesis.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, known for its use in skincare products and as an anti-inflammatory agent.
Properties
CAS No. |
104911-36-6 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzoic acid;3-methylpent-1-yn-1-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-3-6(2)4-5-7/h1-5H,(H,8,9);6-7H,3H2,1-2H3 |
InChI Key |
PXRHMTXWQIPDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C#CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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